molecular formula C14H13NO2 B253582 4-(4-Methoxyanilino)benzaldehyde

4-(4-Methoxyanilino)benzaldehyde

Cat. No. B253582
M. Wt: 227.26 g/mol
InChI Key: FTNHFXLDKMGFQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxyanilino)benzaldehyde, also known as p-Anisaldehyde, is an organic compound that belongs to the class of aldehydes. It is widely used in various fields, including pharmaceuticals, perfumes, and dyes. The compound has gained significant attention due to its potential applications in scientific research.

Scientific Research Applications

4-(4-Methoxyanilino)benzaldehyde has numerous applications in scientific research. It is used as a reagent in the synthesis of various organic compounds, including Schiff bases, azo compounds, and imines. The compound is also used as a starting material in the synthesis of pharmaceutical intermediates and natural products. In addition, 4-(4-Methoxyanilino)benzaldehyde is used as a fluorescent probe for the detection of metal ions and as a ligand in the preparation of metal complexes.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyanilino)benzaldehyde is not fully understood. However, it is known to inhibit the activity of certain enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. The compound has also been shown to have antimicrobial and antitumor activities.
Biochemical and Physiological Effects
4-(4-Methoxyanilino)benzaldehyde has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory activities. The compound has also been shown to have neuroprotective effects, which may be due to its ability to inhibit acetylcholinesterase. In addition, 4-(4-Methoxyanilino)benzaldehyde has been shown to have antidiabetic and hypolipidemic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(4-Methoxyanilino)benzaldehyde in lab experiments is its relatively low cost and ease of synthesis. The compound is also stable and can be stored for long periods without degradation. However, one of the limitations of using 4-(4-Methoxyanilino)benzaldehyde is its potential toxicity. The compound has been shown to have cytotoxic effects on certain cell lines, and caution should be exercised when handling it.

Future Directions

There are numerous future directions for the use of 4-(4-Methoxyanilino)benzaldehyde in scientific research. One potential area of interest is the development of new pharmaceutical intermediates and natural products based on the compound. Another area of interest is the use of 4-(4-Methoxyanilino)benzaldehyde as a fluorescent probe for the detection of metal ions in biological systems. In addition, further studies are needed to elucidate the mechanism of action of the compound and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, 4-(4-Methoxyanilino)benzaldehyde is an organic compound that has numerous applications in scientific research. The compound can be synthesized using a simple method and has potential applications in the synthesis of various organic compounds, as well as in the development of new pharmaceutical intermediates and natural products. Further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 4-(4-Methoxyanilino)benzaldehyde involves the reaction of aniline and p-anisaldehyde in the presence of an acid catalyst such as hydrochloric acid. The reaction takes place at room temperature, and the yield can be improved by using different solvents and varying the reaction conditions. The synthesis method is relatively simple, and the compound can be obtained in high purity.

properties

Product Name

4-(4-Methoxyanilino)benzaldehyde

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

4-(4-methoxyanilino)benzaldehyde

InChI

InChI=1S/C14H13NO2/c1-17-14-8-6-13(7-9-14)15-12-4-2-11(10-16)3-5-12/h2-10,15H,1H3

InChI Key

FTNHFXLDKMGFQT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC2=CC=C(C=C2)C=O

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=C(C=C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.